molecular formula C25H32N2O2 B5162203 2-PHENYL-1-[4-(2-PHENYLBUTANOYL)-1,4-DIAZEPAN-1-YL]-1-BUTANONE

2-PHENYL-1-[4-(2-PHENYLBUTANOYL)-1,4-DIAZEPAN-1-YL]-1-BUTANONE

Cat. No.: B5162203
M. Wt: 392.5 g/mol
InChI Key: NRCNTMPERVVZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-PHENYL-1-[4-(2-PHENYLBUTANOYL)-1,4-DIAZEPAN-1-YL]-1-BUTANONE is a structurally complex organic compound featuring a diazepane (a seven-membered ring with two nitrogen atoms) substituted with a phenylbutanoyl group and a phenyl-substituted butanone moiety. Its synthesis and characterization would likely involve advanced organic chemistry techniques, such as nucleophilic acyl substitution or ring-forming reactions, to construct the diazepane core and functionalize it with aromatic and carbonyl groups.

Properties

IUPAC Name

2-phenyl-1-[4-(2-phenylbutanoyl)-1,4-diazepan-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O2/c1-3-22(20-12-7-5-8-13-20)24(28)26-16-11-17-27(19-18-26)25(29)23(4-2)21-14-9-6-10-15-21/h5-10,12-15,22-23H,3-4,11,16-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCNTMPERVVZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCCN(CC2)C(=O)C(CC)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-1-[4-(2-PHENYLBUTANOYL)-1,4-DIAZEPAN-1-YL]-1-BUTANONE typically involves multiple steps, including the formation of the diazepane ring and the attachment of phenyl groups. One common method involves the use of Grignard reagents, which react with carbonyl compounds to form alcohols, followed by further reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as chromatography and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-1-[4-(2-PHENYLBUTANOYL)-1,4-DIAZEPAN-1-YL]-1-BUTANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antipsychotic Properties

Research indicates that compounds similar to 2-phenyl-1-[4-(2-phenylbutanoyl)-1,4-diazepan-1-yl]-1-butanone may exhibit antipsychotic effects through modulation of dopamine and serotonin receptors. For instance, a study on butyrophenone analogs demonstrated their binding affinities to various dopamine receptor subtypes, suggesting that such compounds could be utilized in treating schizophrenia and other psychotic disorders .

Anxiolytic Effects

The diazepane structure is often associated with anxiolytic properties. Compounds in this class have been shown to enhance GABAergic activity, which can lead to reduced anxiety levels. Experimental models have indicated that derivatives of diazepanes can produce significant anxiolytic effects without the severe side effects typically associated with benzodiazepines .

Case Study 1: Antipsychotic Efficacy

A comparative study involving various butyrophenone derivatives assessed their efficacy in animal models for antipsychotic activity. The results indicated that certain derivatives exhibited comparable efficacy to established antipsychotics like clozapine while showing lower propensity for extrapyramidal symptoms (EPS) .

Case Study 2: Anxiolytic Testing

In a controlled trial assessing the anxiolytic effects of diazepane derivatives, researchers found that specific modifications to the structure led to enhanced anxiolytic properties without significant sedation effects. This highlights the potential for developing safer anxiolytics based on the diazepane framework .

Mechanism of Action

The mechanism of action of 2-PHENYL-1-[4-(2-PHENYLBUTANOYL)-1,4-DIAZEPAN-1-YL]-1-BUTANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on tobacco-specific nitrosamines, particularly 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). While these compounds differ in their functional groups and biological roles from the target compound, a comparison can be drawn based on structural motifs and metabolic pathways.

Key Structural Differences :

Compound Core Structure Functional Groups Biological Relevance
Target Compound Diazepane ring Phenylbutanoyl, butanone Hypothetical enzyme modulation
NNK Pyridyl ring Nitrosamine, butanone Carcinogen (lung, nasal cavity)
NNAL Pyridyl ring Nitrosamine, butanol Carcinogenic metabolite of NNK

Metabolic Pathways :

  • NNK undergoes α-hydroxylation (generating reactive diazohydroxides/carbonium ions) and carbonyl reduction to form NNAL, both critical steps in its carcinogenicity .
  • NNAL retains carcinogenic activity and undergoes further conjugation (e.g., glucuronidation) for excretion .
  • Target Compound: No metabolic data are provided.

Toxicity and Carcinogenicity :

  • NNK/NNAL are Group 1 carcinogens (IARC) due to DNA adduct formation via reactive intermediates .
  • Target Compound: No carcinogenicity data are available.

Research Findings and Data Gaps

Critical Observations :

Structural Determinants of Bioactivity: The pyridyl and nitrosamine groups in NNK/NNAL are essential for their carcinogenicity, whereas the target compound’s phenyl and diazepane groups may prioritize receptor binding over genotoxicity. The diazepane ring’s conformational flexibility could enhance binding to enzymes or receptors compared to rigid pyridyl systems .

Metabolic Stability: NNK’s α-hydroxylation is a key activation step . For the target compound, hydrolysis of the diazepane or butanone groups might dominate its metabolism, but experimental validation is needed.

Therapeutic Potential: Unlike NNK/NNAL, the target compound’s structure lacks overtly toxic functional groups, making it a candidate for drug development (e.g., kinase inhibitors or GPCR modulators).

Data Gaps :

  • No experimental data on the target compound’s synthesis, metabolism, or biological activity are available in the provided evidence.
  • Comparative studies with diazepane-containing analogs (e.g., benzodiazepines) could clarify its pharmacokinetic profile.

Q & A

What safety measures should be implemented when handling 2-PHENYL-1-[4-(2-PHENYLBUTANOYL)-1,4-DIAZEPAN-1-YL]-1-BUTANONE in laboratory environments?

Answer: The compound is classified under GHS as acutely toxic (oral, Category 4; H302), skin irritant (Category 2; H315), and respiratory irritant (Category 3; H335). Mandatory protocols include:

  • Use of nitrile gloves, face shields, and EN 166-compliant safety goggles.
  • Engineering controls: Fume hoods with ≥0.5 m/s face velocity for aerosol suppression.
  • Immediate 15-minute eye flushing with saline (0.9% NaCl) for ocular exposure, followed by ophthalmologist consultation.
  • Respiratory protection (NIOSH N95 masks) in non-ventilated areas.
    Post-handling, decontaminate surfaces with 70% ethanol and validate via wipe testing .

What analytical techniques are most effective for confirming the molecular structure of this compound post-synthesis?

Answer: Structural validation requires:

  • HRMS : Target mass accuracy ≤3 ppm (e.g., [M+H]<sup>+</sup> calculated for C23H26N2O2: 374.1994).
  • <sup>1</sup>H NMR : Key signals include diazepane methylene protons (δ 3.4–3.8 ppm, multiplet) and phenylbutanoyl carbonyl (δ 2.8–3.1 ppm, quartet).
  • IR Spectroscopy : Confirm ketone C=O stretch at 1680–1720 cm<sup>−1</sup>.
    Cross-reference with PubChem’s canonical SMILES (C1C(=O)NC2=CC=CC=C2C(N1)C3=CC=CC=C3) .

How can researchers resolve discrepancies in reported solubility data across solvent systems?

Answer: Contradictions often stem from polymorphic forms or impurities. Methodological steps:

  • Perform phase-solubility analysis in DMSO, ethanol, and chloroform at 25°C ± 0.5°C.
  • Precipitate impurities via cold filtration (−20°C, 0.22 µm PTFE filter).
  • Compare with structurally similar diazepanes (e.g., 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, LogP 2.1) using Hansen solubility parameters .

What synthetic strategies minimize diketopiperazine byproducts during diazepane acylation?

Answer: Optimize via:

  • Solvent Selection : Low-polarity solvents (dichloromethane, k=4.8) reduce nucleophilic attack.
  • Temperature Control : Maintain −15°C during benzoyl chloride addition to suppress cyclization.
  • Catalysis : Use DMAP (4-dimethylaminopyridine, 10 mol%) for efficient acylation.
    Purify via reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) to isolate target compound (>95% purity) .

How should experimental designs account for GABAA receptor subtype selectivity in pharmacological studies?

Answer: Critical considerations:

  • Receptor Isoforms : Test α1β2γ2 (sedative) vs. α5β3γ2 (cognitive) subtypes.
  • Assay Conditions : Use 30 µM GABA EC20 in Xenopus oocyte voltage-clamp assays.
  • Control Compounds : Flumazenil (10 µM) to confirm benzodiazepine-site binding.
    Dose-response curves (0.1 nM–100 µM) with Hill slope analysis clarify efficacy differences .

What methodologies assess oxidative degradation in long-term stability studies?

Answer: Implement ICH Q1A(R2)-compliant protocols:

  • Storage : 25°C/60% RH and 40°C/75% RH in amber glass vials with argon overlay.
  • Analytical Monitoring : UPLC-PDA (220 nm, 254 nm) tracks ketone oxidation to carboxylic acids.
  • Stabilizers : Add 0.01% BHT to DMSO stock solutions.
    FTIR detects C=O peak shifts (>50 cm<sup>−1</sup> indicates degradation) .

How can blood-brain barrier (BBB) permeability be experimentally validated?

Answer: Key approaches:

  • PAMPA-BBB Assay : Permeability coefficient (Pe) >4.0 × 10<sup>−6</sup> cm/s predicts CNS penetration.
  • MDCK-MDR1 : Efflux ratio <2.0 indicates low P-gp-mediated excretion.
  • In Vivo Microdialysis : Measure unbound brain-to-plasma ratio (Kp,uu) in Sprague-Dawley rats.
    Compare with reference compounds (e.g., diazepam, Kp,uu = 1.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.